(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
CAS No.: 865176-01-8
Cat. No.: VC4711210
Molecular Formula: C15H13N3O3S3
Molecular Weight: 379.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865176-01-8 |
|---|---|
| Molecular Formula | C15H13N3O3S3 |
| Molecular Weight | 379.47 |
| IUPAC Name | N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O3S3/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h2-6,8-9H,1,7H2,(H2,16,20,21) |
| Standard InChI Key | LUKVAJGPIIFELH-ICFOKQHNSA-N |
| SMILES | C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 |
Introduction
Structural Characteristics
The compound features the following key structural elements:
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Benzo[d]thiazole Core: A fused aromatic heterocycle containing sulfur and nitrogen atoms, which is known for its bioactive properties.
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Sulfamoyl Group (-SO₂NH₂): A functional group enhancing solubility and potentially contributing to biological activity.
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Thiophene Carboxamide: A thiophene ring attached to a carboxamide group, which is often associated with pharmacological properties.
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(Z)-Configuration: The double bond in the molecule adopts the (Z)-isomeric form, which can influence molecular interaction with biological targets.
Synthetic Pathways
The synthesis of such compounds typically involves multistep reactions, including:
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Formation of the Benzo[d]thiazole Core:
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Starting from 2-aminothiophenol derivatives, cyclization reactions are employed to form the benzo[d]thiazole ring.
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Introduction of the Sulfamoyl Group:
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Sulfamoylation is achieved using reagents like sulfamoyl chloride under basic conditions.
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Attachment of Thiophene Carboxamide:
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Thiophene derivatives are functionalized with a carboxamide group through amidation reactions.
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Final Coupling and Isomer Control:
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The allyl group is introduced via alkylation, ensuring the (Z)-configuration through controlled reaction conditions.
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Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Used to determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for carboxamide).
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X-ray Crystallography:
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Provides detailed information about molecular geometry and (Z)-configuration.
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Antimicrobial Potential
Compounds with similar structures have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes.
Enzyme Inhibition
The benzo[d]thiazole scaffold is known for its inhibitory effects on enzymes such as tyrosine kinases or carbonic anhydrase, suggesting potential applications in cancer or metabolic disorders.
Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | C15H13N3O3S2 |
| Key Functional Groups | Allyl (-CH₂CH=CH₂), Sulfamoyl (-SO₂NH₂), Carboxamide (-CONH) |
| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
| Potential Applications | Antimicrobial agents, enzyme inhibitors, antioxidants |
| Synthetic Challenges | Ensuring (Z)-configuration and efficient coupling of functional groups |
Research Implications
Given its structural complexity and functional diversity, this compound holds promise for further exploration in drug development pipelines. Future research could focus on:
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Structure-Activity Relationships (SAR):
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Modifying substituents to enhance biological activity.
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Pharmacokinetics Studies:
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Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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Molecular Docking Studies:
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Predicting interactions with biological targets to guide therapeutic applications.
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